2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE
Overview
Description
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolo-phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a triazole intermediate, which is then reacted with a phthalazine derivative to form the desired triazolo-phthalazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole or phthalazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in antimicrobial and antiviral studies
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity.
1,2,4-Triazolo[1,5-a]pyrimidine: Studied for its potential in treating viral infections.
Uniqueness
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-1-BENZENESULFONAMIDE stands out due to its unique combination of a triazolo-phthalazine core with a benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-10-7-8-12(9-15(10)25(18,23)24)16-13-5-3-4-6-14(13)17-20-19-11(2)22(17)21-16/h3-9H,1-2H3,(H2,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVSZJKAHZKTFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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